1-ethenyl-4-nitro-1H-pyrazole
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Overview
Description
1-ethenyl-4-nitro-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H4N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethenyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-nitro-1H-pyrazole with acetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Halogenated or electrophile-substituted pyrazole derivatives.
Scientific Research Applications
1-ethenyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-ethenyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Properties
CAS No. |
117451-93-1 |
---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
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